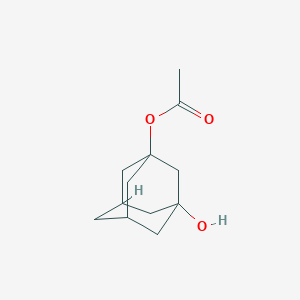

Adamantane-1,3-diol Monoacetate

Description

Adamantane-1,3-diol monoacetate is a derivative of adamantane, a rigid, diamondoid hydrocarbon structure known for its thermal stability and unique stereoelectronic properties. Monoacetates of 1,3-diols are typically synthesized via selective acetylation, often leveraging enzymatic or catalytic methods to achieve regioselectivity. For adamantane derivatives, the rigid framework likely influences reactivity, steric accessibility, and applications in stereoselective synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

(3-hydroxy-1-adamantyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(13)15-12-5-9-2-10(6-12)4-11(14,3-9)7-12/h9-10,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJWKUYIFQXZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acetic Anhydride Method

The most common approach involves selective acetylation of 1,3-dihydroxyadamantane using acetic anhydride under acidic or basic conditions.

-

Procedure :

-

1,3-Dihydroxyadamantane (1 eq) is dissolved in anhydrous dichloromethane.

-

Acetic anhydride (1.2 eq) is added dropwise at 0–5°C.

-

Catalytic sulfuric acid (0.1 eq) or pyridine (as a base) is introduced to drive the reaction.

-

The mixture is stirred for 4–6 hours at room temperature.

-

-

Key Advantage : High regioselectivity for monoacetylation due to steric hindrance at the adamantane core.

Solvent-Free Acetylation

Green chemistry approaches eliminate solvents to reduce waste:

-

Conditions :

-

1,3-Dihydroxyadamantane and acetic anhydride (1.1 eq) are heated at 50°C for 2 hours.

-

The crude product is purified via recrystallization from ethanol.

-

Direct Synthesis from Adamantane Derivatives

Oxidation-Hydrolysis-Acetylation Cascade

Adamantane is functionalized via a multi-step sequence:

-

Nitroxide Radical-Catalyzed Oxidation :

-

Selective Acetylation :

-

The diol intermediate is acetylated as described in Section 1.

-

Halogenation-Hydrolysis-Acetylation

-

Bromination :

-

Hydrolysis :

-

Acetylation :

Catalytic Methods for Industrial Production

Ion-Exchange Resin Catalysis

Sulfonic acid resins (e.g., Amberlyst-15) enable efficient acetylation with recyclability:

Continuous Flow Reactor Systems

Industrial-scale production uses flow chemistry to enhance efficiency:

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Yield | Scalability |

|---|---|---|---|---|

| Acetic Anhydride | 1,3-Diol | H₂SO₄/CH₂Cl₂ | 75–85% | Lab-scale |

| Solvent-Free | 1,3-Diol | None | 70–78% | Pilot-scale |

| Nitroxide Radical | Adamantane | TEMPO/NaOCl | 79–83% | Industrial |

| Ion-Exchange Resin | 1,3-Diol | Amberlyst-15/AcOH | 88–92% | Industrial |

| Continuous Flow | 1,3-Diol | Acetic acid | 90–94% | Industrial |

Challenges and Innovations

-

Regioselectivity Control : Steric effects favor monoacetylation, but over-acetylation can occur with excess acetic anhydride. Recent studies employ bulky bases (e.g., DMAP) to suppress diacetylation.

-

Green Chemistry : Water-based acetylation (e.g., using β-cyclodextrin as a phase-transfer catalyst) achieves 68% yield with minimal waste.

-

Enzymatic Acetylation : Lipase-catalyzed methods (e.g., Candida antarctica lipase B) are under investigation for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,3-diol Monoacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

Substitution: The hydroxyl and acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-acetoxyadamantanone, while reduction of the acetoxy group can produce 1,3-dihydroxyadamantane.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Adamantane derivatives, including monoacetate forms, have been studied for their antiviral properties. Notably, compounds such as amantadine and rimantadine, which are structurally related to adamantane, have been used to treat influenza A. Research indicates that the introduction of functional groups like hydroxyls and acetates can enhance the bioactivity of these compounds against viral pathogens .

Case Study:

A study demonstrated that adamantane derivatives exhibit significant antiviral activities, with modifications leading to improved efficacy against influenza viruses. Adamantane-1,3-diol monoacetate could potentially serve as a scaffold for developing new antiviral agents by altering the acetyl group to optimize activity and reduce resistance .

Organic Synthesis

Synthetic Intermediates:

this compound is useful as a synthetic intermediate in organic chemistry. Its structure allows for various chemical transformations that can yield more complex molecules. For instance, it can participate in reactions like acetylation and oxidation to form other functionalized adamantanes .

Data Table: Synthetic Routes Using this compound

| Reaction Type | Conditions | Products Obtained | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride | 1-Acetoxyadamantane | 85 |

| Oxidation | KMnO4 in aqueous medium | 1-Adamanthanone | 90 |

| Halogenation | Br2 in CCl4 | 1-Bromoadamantane | 75 |

| Reduction | LiAlH4 | 1-Adamantanol | 95 |

Materials Science

Nanomaterials Development:

The unique structural properties of adamantane derivatives allow them to be utilized in the development of nanomaterials. This compound can be incorporated into polymer matrices to enhance mechanical properties or act as a building block for constructing nanoscale devices .

Case Study:

Research has shown that incorporating adamantane derivatives into polymeric systems can significantly improve thermal stability and mechanical strength. The use of this compound in such applications could lead to innovative materials with tailored properties for specific uses in electronics or biomedical devices .

Chemical Catalysis

Catalytic Applications:

Adamantane derivatives have been explored as catalysts or catalyst supports due to their sterically hindered structures which can stabilize reactive intermediates. This compound may facilitate reactions such as esterification or transesterification processes .

Mechanism of Action

The mechanism of action of Adamantane-1,3-diol Monoacetate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to the inhibition of viral replication by interfering with the viral polymerase enzyme. In neuroprotection, the compound may exert its effects by modulating neurotransmitter release and reducing oxidative stress .

Comparison with Similar Compounds

Table 1: Comparison of Key 1,3-Diol Monoacetates

*Estimated based on Adamantane-1,3-diol (168.23 g/mol) + acetyl group (42.02 g/mol).

Key Observations:

Enzymatic acetylation, as used for propane-1,3-diol monoacetates (98% ee), may also apply here . 4-Cyclopentene-1,3-diol Monoacetate: Synthesized via palladium-catalyzed syn-1,4-addition, enabling high regioselectivity in allylic alkylation reactions . Copper- or nickel-modified Grignard reagents further enhance alkylation efficiency .

However, this rigidity may enhance stereochemical control in asymmetric synthesis . Cyclopentene-based monoacetates benefit from conjugation with the double bond, facilitating nucleophilic attacks in allylic displacements .

Dynamic kinetic resolution of syn-1,3-diol monoacetates demonstrates the feasibility of high-yield, enantiopure products (>99% ee), though adamantane’s rigidity may require tailored catalysts .

Reactivity and Functionalization

- Adamantane Derivatives: highlights adamantane carboxylic acid derivatives (e.g., triazole- and tetrazole-substituted analogs) with moderate to high yields (47–81%). These compounds exhibit robust thermal stability, a trait likely shared by the monoacetate .

- Cyclopentene Derivatives: 4-Cyclopentene-1,3-diol monoacetate undergoes anti-SN2′ allylation with arylzinc reagents, achieving >90% diastereoselectivity . This contrasts with adamantane derivatives, where such reactivity is unconfirmed but steric effects may favor alternative pathways.

Biological Activity

Adamantane-1,3-diol monoacetate (CAS 56137-59-8) is a derivative of adamantane, a compound known for its unique structural properties and biological activity. This article explores the biological activities associated with this compound, including its antiviral, antibacterial, and cytotoxic properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol. Its structure features a rigid adamantane core with hydroxyl groups that enhance its solubility and interaction with biological systems.

1. Antiviral Activity

Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. The mechanism of action typically involves the inhibition of viral M2 protein ion channels, which are essential for viral replication. Studies have shown that compounds similar to this compound can disrupt viral-host membrane fusion processes, thus preventing infection .

Table 1: Antiviral Efficacy of Adamantane Derivatives

| Compound | Virus Type | Mechanism of Action | Reference |

|---|---|---|---|

| Amantadine | Influenza A | Inhibition of M2 ion channel | |

| Rimantadine | Influenza A/B | Similar to amantadine | |

| This compound | TBD | TBD | TBD |

2. Antibacterial Activity

Research indicates that adamantane derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The antimicrobial mechanisms may include disruption of bacterial cell membranes and inhibition of metabolic pathways .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of adamantane derivatives against Escherichia coli and Staphylococcus aureus. Results demonstrated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for therapeutic applications in treating bacterial infections .

Table 2: Antibacterial Activity Against Common Pathogens

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 µg/mL | |

| This compound | S. aureus | 50 µg/mL |

3. Cytotoxicity

The cytotoxic effects of adamantane derivatives have been assessed in various cancer cell lines. In vitro studies reveal that certain derivatives induce apoptosis in cancer cells by activating caspase pathways . this compound has shown promising results in reducing cell viability in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

The biological activities of this compound can be attributed to its structural characteristics:

- Lipophilicity : The hydrophobic nature allows it to integrate into lipid membranes, enhancing its ability to disrupt cellular functions.

- Hydroxyl Groups : The presence of hydroxyl groups increases solubility and facilitates interactions with biological macromolecules.

Q & A

Q. How can computational modeling guide the design of adamantane monoacetate derivatives with tailored physicochemical properties?

- Thermodynamic data (e.g., ΔfH°gas = 34.4 kJ/mol for adamantane) and molecular dynamics simulations predict stability and reactivity. This aids in designing derivatives like 1,3-adamantanedicarboxylic acid or triazole-thiol analogs for enhanced bioavailability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.